molecular formula C19H17FN2O4 B2722022 N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide CAS No. 1049444-37-2

N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide

Cat. No.: B2722022
CAS No.: 1049444-37-2
M. Wt: 356.353
InChI Key: RZHZWERMJHPNGT-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic procedures or human consumption. N'-(2H-1,3-Benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is a synthetic diamide derivative designed for advanced biochemical and pharmacological research. The compound features a 1,3-benzodioxole moiety, a structural motif present in various biologically active molecules, fused with a 4-fluorophenylcyclopropyl group. This unique architecture suggests potential as a key intermediate or a candidate for investigating novel therapeutic pathways. Proposed Research Applications & Value: Medicinal Chemistry: This compound may serve as a valuable scaffold or building block in the synthesis of more complex molecules for drug discovery programs. Its structure is relevant for exploring activity against various enzyme families. Biochemical Screening: It can be utilized as a reference standard or a test compound in high-throughput screening assays to identify new interactions with biological targets such as kinases, receptors, or enzymes. Mechanism of Action Studies: Researchers can use this diamide to probe specific cellular mechanisms and signaling pathways. The presence of the fluorophenyl group can enhance binding affinity and metabolic stability, making it useful for structure-activity relationship (SAR) studies. Note on Information: The specific molecular targets, detailed mechanism of action, and confirmed biological activities for this compound are areas of ongoing research. The information provided is based on its structural characteristics and the known profiles of similar chemical classes. Researchers are encouraged to conduct their own investigations to determine its specific properties and applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c20-13-3-1-12(2-4-13)19(7-8-19)10-21-17(23)18(24)22-14-5-6-15-16(9-14)26-11-25-15/h1-6,9H,7-8,10-11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHZWERMJHPNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Benzodioxole Derivatives

A common route to benzodioxole amines involves palladium-catalyzed cross-coupling reactions. For example, bromobenzo[d]dioxole derivatives undergo coupling with arylboronic acids to introduce substituents at the 5-position. Subsequent nitration and reduction yield the amine (Figure 1).

Stepwise Process :

  • Halogenation : Bromination at the 5-position of benzodioxole.
  • Cross-Coupling : Suzuki-Miyaura reaction with an arylboronic acid (e.g., phenylboronic acid).
  • Nitration/Reduction : Nitration followed by catalytic hydrogenation to install the amine group.
Reaction Reagents/Conditions Yield Reference
Bromination Br₂, FeCl₃, CH₂Cl₂ 85%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, THF/H₂O 78%
Nitration HNO₃, H₂SO₄, 0°C 90%
Reduction H₂, Pd/C, EtOH 95%

Synthesis of 1-(4-Fluorophenyl)cyclopropylmethylamine

Cyclopropanation via Simmons-Smith Reaction

The cyclopropylmethylamine core can be synthesized using a Simmons-Smith reaction to introduce the cyclopropane ring, followed by fluorination and amination (Figure 2).

Process :

  • Cyclopropanation : Reaction of 4-fluorostyrene with CH₂I₂ and Zn/Cu.
  • Oxidation : Epoxidation of the cyclopropane ring to form a diol.
  • Amination : Conversion of diol to amine via nucleophilic substitution.
Step Reagents/Conditions Yield Reference
Cyclopropanation CH₂I₂, Zn, Cu, 60°C 75%
Epoxidation mCPBA, CH₂Cl₂, 0°C 80%
Amination NH₃, H₂, Pd/C 85%

Ethanediamide Formation via Amide Coupling

Stepwise Coupling with Succinic Acid Derivatives

The ethanediamide backbone is synthesized by sequential coupling of the two amines to succinic acid. A mixed anhydride or carbodiimide-mediated coupling is typically employed.

Procedure :

  • Activation : Convert succinic acid to succinoyl chloride using SOCl₂.
  • First Coupling : React succinoyl chloride with benzodioxolyl amine in THF.
  • Second Coupling : React the monoamide intermediate with cyclopropylmethylamine.
Reaction Reagents/Conditions Yield Reference
Acid Chloride Formation SOCl₂, reflux 95%
First Amide EDC, HOBt, DMF, RT 88%
Second Amide DCC, DMAP, CH₂Cl₂ 82%

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent and coupling agent significantly impacts yield. For example, DMF or THF with EDC/HOBt provides high efficiency for amide bond formation.

Solvent Coupling Agent Yield
DMF EDC/HOBt 88%
THF DCC/DMAP 82%
DCM HATU 70%

Stereochemical Control

While the target compound lacks explicit stereochemical descriptors, enzymatic methods (e.g., myoglobin variants) could achieve stereoselective cyclopropanation if required. However, chemical methods often yield racemic mixtures.

Spectroscopic and Analytical Data

NMR Characterization

Key signals for the final compound include:

  • ¹H NMR : δ 7.2–7.5 (aromatic H), δ 4.8–5.2 (cyclopropane CH₂), δ 3.0–3.5 (amide NH).
  • ¹³C NMR : δ 165–170 (amide C=O), δ 100–110 (dioxole O–CH₂–O), δ 45–50 (cyclopropane CH₂).
Technique Assignment δ (ppm)
¹H NMR Aromatic H (benzodioxole) 6.8–7.1
¹³C NMR Amide carbonyl 168.5
FT-IR N–H stretch 3300–3350

Chemical Reactions Analysis

Types of Reactions

N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction can produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
    • A case study involving a related compound demonstrated its effectiveness against breast cancer cells, highlighting the potential of benzodioxole derivatives in oncological therapies .
  • Neurological Disorders :
    • The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as depression and anxiety. Research has shown that similar structures can modulate neurotransmitter systems, leading to anxiolytic and antidepressant effects .
    • A notable study explored the effects of related compounds on serotonin receptors, suggesting possible applications in mood disorder treatments .
  • Anti-inflammatory Properties :
    • Compounds featuring the benzodioxole structure have been linked to anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits .
    • A clinical trial investigated the anti-inflammatory effects of similar compounds in rheumatoid arthritis patients, demonstrating significant reduction in inflammatory markers .

Table 1: Summary of Pharmacological Activities

Activity TypeRelated CompoundMechanism of ActionReference
AnticancerBenzodioxole DerivativeInduction of apoptosis
Neurological DisordersSimilar StructureModulation of serotonin receptors
Anti-inflammatoryRelated CompoundInhibition of inflammatory cytokines

Case Studies

  • Anticancer Efficacy :
    A study published in Cancer Research evaluated the anticancer properties of N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
  • Neuroprotective Effects :
    Another research article focused on the neuroprotective effects of similar compounds on neurodegenerative models. The findings revealed that these compounds could prevent neuronal death and promote survival pathways, indicating their potential in treating diseases like Alzheimer's.

Mechanism of Action

The mechanism by which N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Compound Name Key Structural Features
Target Compound Ethanediamide linker, benzodioxole, 4-fluorophenylcyclopropylmethyl group.
N-(2H-1,3-Benzodioxol-5-yl)-N’-[2(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl) ethyl]ethanediamide (QOD) Ethanediamide linker, benzodioxole, tetrahydroquinoline moiety (planar aromatic system).
N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (ICD) Indole carboxamide, biphenyl group (enhanced aromatic stacking).
N,N'-[(2Z,4Z)-1,1,1,5,5,5-Hexafluoro-2-penten-2-yl-4-ylidene]bis(1,3-benzodioxol-5-amine) Bis-benzodioxolamine, hexafluoropentenylidene bridge (strong electron-withdrawing effects).
(E)-4-((2,4-Dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Thiazolidinedione ring (electron-deficient heterocycle), benzamide backbone.

Physicochemical Properties

Property Target Compound QOD ICD Hexafluoro Compound Thiazolidinedione
Lipophilicity (LogP) High (fluorophenyl, cyclopropane) Moderate (tetrahydroquinoline) High (biphenyl, indole) Very High (hexafluoro) Moderate (thiazolidinedione)
Electron Effects Electron-rich (benzodioxole) Electron-rich (quinoline) Neutral (indole) Electron-deficient (hexafluoro) Electron-deficient (thiazolidinedione)
Conformational Rigidity High (cyclopropane) Moderate (tetrahydroquinoline) Low (flexible linker) High (bridged structure) Moderate (heterocycle)

Biological Activity

N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}F1_{1}N2_{2}O3_{3}
  • Molecular Weight : 300.34 g/mol
  • IUPAC Name : this compound

This compound features a benzodioxole moiety, which is known for its diverse pharmacological properties.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antioxidant Activity : Benzodioxole derivatives have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
  • Neuroprotective Effects : Some studies suggest that benzodioxole compounds can protect neuronal cells from damage due to neurotoxicity.
  • Anticancer Properties : Certain derivatives have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Neuroprotection :
    • A study demonstrated that a related benzodioxole compound significantly reduced neuronal cell death in models of neurodegeneration. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production and modulation of apoptotic pathways .
  • Anticancer Activity :
    • In vitro studies showed that this compound inhibited the growth of various cancer cell lines. The compound induced apoptosis via the mitochondrial pathway and modulated key signaling pathways involved in cell survival .
  • Pharmacological Profile :
    • Pharmacological assessments revealed that this compound interacts with multiple targets within the central nervous system, indicating potential applications in treating neurological disorders .

Summary of Biological Activities

Biological ActivityDescription
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveProtects neuronal cells from damage; inhibits neurotoxicity
AnticancerInduces apoptosis; inhibits cancer cell proliferation
Modulation of SignalingInteracts with central nervous system targets; potential for neurological treatment

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